MFCD18316508

Description

MFCD18316508 is a chemical compound identified by its MDL number, commonly used in industrial and pharmaceutical research. For instance, compounds with MDL identifiers (e.g., MFCD00003330 in and MFCD00039227 in ) are typically halogenated or fluorinated aromatic derivatives, suggesting that this compound may share similar functional groups or synthetic pathways. Such compounds are often utilized in catalysis, medicinal chemistry, or material science due to their stability and reactivity .

Key inferred properties of this compound include:

- Molecular weight: Likely within 180–250 g/mol, based on comparable compounds (e.g., C7H5BrO2 at 201.02 g/mol in ).

- Solubility: Moderate solubility in organic solvents like tetrahydrofuran (THF) or dichloromethane, as seen in green chemistry synthesis methods .

- Applications: Potential use in pharmaceuticals or agrochemicals, given structural similarities to bioactive molecules in .

Properties

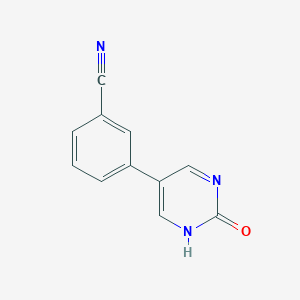

IUPAC Name |

3-(2-oxo-1H-pyrimidin-5-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-5-8-2-1-3-9(4-8)10-6-13-11(15)14-7-10/h1-4,6-7H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYGAICNTAMVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CNC(=O)N=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686784 | |

| Record name | 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-72-7 | |

| Record name | 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316508” involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:

Step 1: Selection of starting materials that contain the necessary functional groups.

Step 2: Application of specific reaction conditions such as temperature, pressure, and catalysts to facilitate the desired chemical transformations.

Step 3: Purification of the final product using techniques like crystallization, distillation, or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

Large-scale reactors: Utilization of large reactors to handle significant quantities of reactants.

Optimization of reaction conditions: Ensuring optimal temperature, pressure, and catalyst concentrations to maximize yield and efficiency.

Automation and control: Implementing automated systems to monitor and control the reaction parameters, ensuring consistency and safety.

Chemical Reactions Analysis

Types of Reactions: “MFCD18316508” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD18316508” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

“MFCD18316508” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous functional groups or structural features. The comparison can focus on:

Reactivity: Differences in reactivity and reaction conditions.

Applications: Variations in scientific and industrial applications.

Properties: Distinct physical and chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18316508, two structurally analogous compounds are selected for comparison: CAS 1761-61-1 (C7H5BrO2, ) and CAS 1533-03-5 (C10H9F3O, ).

Table 1: Structural and Physicochemical Comparison

Key Contrasts:

Functional Group Reactivity :

- CAS 1761-61-1 contains a bromine atom, enhancing electrophilic substitution reactivity in aromatic systems .

- CAS 1533-03-5 features a trifluoromethyl group, offering metabolic stability and lipophilicity, critical in drug design .

- This compound may bridge these properties if it contains hybrid halogen/fluorine motifs.

Synthetic Accessibility: CAS 1761-61-1 is synthesized via a green chemistry approach using recyclable catalysts, achieving 98% yield . CAS 1533-03-5 requires column chromatography for purification, increasing complexity . this compound’s synthesis (if analogous) might prioritize atom economy or catalyst reuse.

Pharmacological Potential: CAS 1533-03-5 shows high GI absorption and BBB permeability, making it a candidate for CNS drugs . CAS 1761-61-1’s lower bioavailability limits its therapeutic use but enhances utility in material science .

Research Findings and Industrial Relevance

- Catalytic Efficiency : Compounds like CAS 1761-61-1 emphasize sustainable synthesis, aligning with industrial trends toward greener processes .

- Drug Likeness : CAS 1533-03-5’s trifluoromethyl group is a hallmark of FDA-approved drugs (e.g., antidepressants), suggesting this compound could be optimized for similar applications .

- Safety Profiles : Both reference compounds carry warnings (e.g., H302 for CAS 1761-61-1), underscoring the need for rigorous hazard analysis in this compound’s development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.